(3-(1-Morpholinoethyl)phenyl)boronic acid

Vue d'ensemble

Description

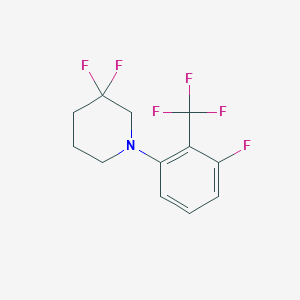

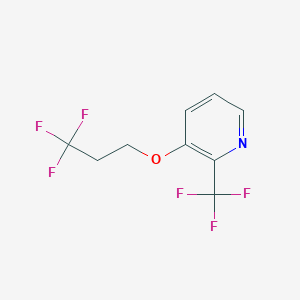

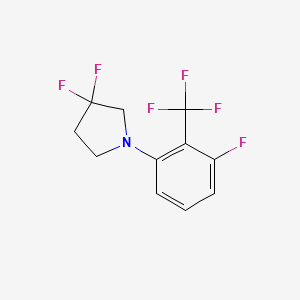

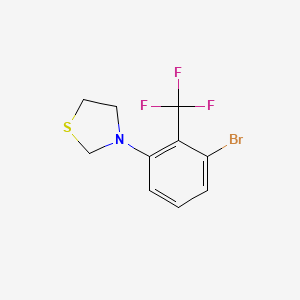

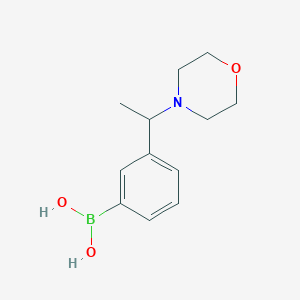

(3-(1-Morpholinoethyl)phenyl)boronic acid is a boronic acid compound with the CAS Number: 1704069-53-3 and a linear formula of C12H18BNO3 . It has a molecular weight of 235.09 . The compound is white to yellow in solid form .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The InChI code for (3-(1-Morpholinoethyl)phenyl)boronic acid is 1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in synthetic receptors for low molecular compounds .Physical And Chemical Properties Analysis

(3-(1-Morpholinoethyl)phenyl)boronic acid is a white to yellow solid . It has a molecular weight of 235.09 and a linear formula of C12H18BNO3 .Applications De Recherche Scientifique

Novel Boronic Acid Mannich Reactions

A study by Stas and Tehrani (2007) describes a variation of the boronic acid Mannich (BAM) reaction involving α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids. This one-pot reaction forms 1-phenyl-1-morpholinoalkan-2-ones, demonstrating the utility of boronic acids in organic synthesis (Stas & Tehrani, 2007).

Detection of Organophosphorus Pesticides

Zhao et al. (2021) synthesized a pH-responsive fluorescence probe, (4-morpholinomythyl) boronic acid (4-MPBA), for detecting organophosphorus pesticides in fruit juices. This probe was sensitive to pH changes and could detect trace levels of pesticides, showcasing the potential of boronic acids in environmental monitoring (Zhao et al., 2021).

Enantioselective Petasis Reaction

The first enantioselective version of the Petasis reaction using a homochiral boronic ester was reported by Koolmeister, Södergren, and Scobie (2002). This study highlights the role of chiral boronic esters in asymmetric synthesis, a significant area in medicinal chemistry (Koolmeister, Södergren, & Scobie, 2002).

Crystal Engineering

Varughese, Sinha, and Desiraju (2011) discussed the utility of phenylboronic acids in crystal engineering, particularly in co-crystal design. They explored the different conformations of boronic acids and their implications in molecular complexes, underlining the versatility of boronic acids in material science (Varughese, Sinha, & Desiraju, 2011).

Sugar Receptor Activity

Adamczyk-Woźniak et al. (2013) evaluated the binding constants of benzoxaboroles and aminomethylphenylboronic acids with sugars, offering insights into the interaction of boronic compounds with biologically important molecules. This study contributes to the understanding of boronic acid interactions in biological systems (Adamczyk-Woźniak et al., 2013).

Bioconjugation in Dynamic Materials

Russo et al. (2020) developed a new strategy for installing boronic acids on peptide chains, highlighting their potential in designing dynamic materials for biomedical applications. This research underscores the growing interest in using boronic acids for bioconjugation and drug delivery (Russo et al., 2020).

Orientations Futures

Boronic acids, including (3-(1-Morpholinoethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . As such, future research will likely continue to explore these and potentially new applications.

Propriétés

IUPAC Name |

[3-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELVXGEIYBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1-Morpholinoethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.